Nortilidine-d3 Hydrochloride

Description

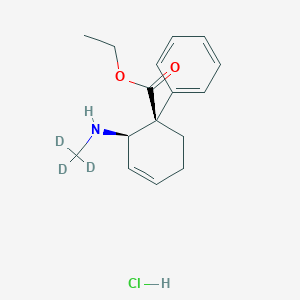

Nortilidine-d3 Hydrochloride (CAS No. 1217648-75-3) is a deuterium-labeled analog of Nortilidine Hydrochloride, a key metabolite of Tilidine, a non-opioid analgesic. Its molecular formula is C₁₆H₁₈D₃NO₂·HCl, with a molecular weight of 298.82 g/mol . The compound is characterized by three deuterium atoms replacing hydrogen at the methylamino group, as indicated by its IUPAC name: ethyl (1R,2S)-1-phenyl-2-(trideuteriomethylamino)cyclohex-3-ene-1-carboxylate hydrochloride .

This compound is primarily used as a stable isotope-labeled internal standard in quantitative analytical methods, such as LC-MS/MS, to enhance precision in pharmacokinetic and metabolic studies . Despite its classification as a non-opioid analgesic metabolite, it activates μ-opioid receptors after crossing the blood-brain barrier, contributing to Tilidine’s analgesic effects . The compound is supplied in methanol solution (100 µg/mL) and stored at +4°C to ensure stability .

Properties

IUPAC Name |

ethyl (1R,2R)-1-phenyl-2-(trideuteriomethylamino)cyclohex-3-ene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2;/h4-7,9-11,14,17H,3,8,12H2,1-2H3;1H/t14-,16-;/m1./s1/i2D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPHWVDUMWCCKC-VTWXJATBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858228 | |

| Record name | Ethyl (1R,6R)-6-[(~2~H_3_)methylamino]-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217648-75-3 | |

| Record name | Ethyl (1R,6R)-6-[(~2~H_3_)methylamino]-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nortilidine-d3 Hydrochloride involves the deuteration of Nortilidine. The process typically starts with the synthesis of Nortilidine, which is achieved through the demethylation of Tilidine. The deuteration process involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This is usually done using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped to handle stable isotopes and controlled substances .

Chemical Reactions Analysis

Types of Reactions

Nortilidine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Drug Metabolism Studies

Nortilidine-d3 hydrochloride is extensively utilized in drug metabolism research to trace the metabolic fate of tilidine and its active metabolites. The stable isotope labeling facilitates the differentiation between endogenous compounds and those derived from administered drugs.

- Case Study : A study focused on the qualitative detection of non-volatile drugs in exhaled breath aerosol demonstrated the use of nortilidine-d3 for analyzing drug excretion patterns. The study employed advanced liquid chromatography coupled with high-resolution mass spectrometry (HRMS) to identify nortilidine and its metabolites in patient samples, revealing significant findings about their pharmacokinetics .

Forensic Toxicology

In forensic toxicology, this compound serves as a reference standard for detecting tilidine abuse. Its unique isotopic signature allows for accurate quantification and differentiation from other opioids in biological matrices such as blood and urine.

- Data Table: Detection Limits in Biological Samples

| Compound | Detection Method | Limit of Detection (LOD) | Sample Type |

|---|---|---|---|

| Nortilidine-d3 | LC-HRMS | 100 pg/collector | Exhaled Breath |

| Tilidine | LC-HRMS | 58 pg/filter | Plasma |

The above table illustrates the sensitivity achieved in detecting nortilidine-d3 and its parent compound tilidine, underscoring its utility in forensic investigations.

Therapeutic Monitoring

This compound is also employed in therapeutic drug monitoring (TDM) to ensure that patients receiving tilidine are within therapeutic ranges while avoiding toxicity. By using stable isotope dilution assays, clinicians can accurately measure drug concentrations in plasma.

- Case Study : A clinical study assessed the therapeutic and toxic blood plasma concentrations of tilidine and nortilidine. The results indicated that monitoring these compounds using isotopically labeled standards significantly improved the accuracy of TDM protocols .

Analytical Method Development

The development of analytical methods utilizing this compound has advanced significantly over recent years. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been optimized for better sensitivity and specificity.

- Method Validation Parameters :

- Selectivity

- Recovery rates

- Matrix effects

- Long-term stability

These parameters are crucial for ensuring reliable analytical outcomes when using nortilidine-d3 as a reference standard.

Mechanism of Action

Nortilidine-d3 Hydrochloride exerts its effects primarily through its action as an opioid analgesic. It binds to opioid receptors in the central nervous system, leading to the inhibition of pain signals. Additionally, the (1R,2S) isomer of Nortilidine has NMDA antagonist activity, which contributes to its analgesic effects. The compound also acts as a dopamine reuptake inhibitor, further enhancing its pain-relieving properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nordoxepin D3 Hydrochloride (CAS No. 1331665-54-3)

- Molecular Formula: C₁₈H₁₆D₃NO·HCl .

- Molecular Weight : 268.4 (base) + 36.5 (HCl) = 304.9 g/mol .

- Application : Used as a deuterated impurity reference standard for Doxepin (a tricyclic antidepressant) in method validation and quality control .

- Pharmacological Role: Unlike Nortilidine-d3, Nordoxepin D3 is linked to antidepressant activity via serotonin/norepinephrine reuptake inhibition .

- Structural Difference: Deuterium is located on the methyl group of the amine side chain, contrasting with Nortilidine-d3’s deuterated methylamino group .

Nortilidine Hydrochloride (Non-Deuterated; CAS No. TRC-N831000)

- Molecular Formula: C₁₆H₂₁NO₂·HCl .

- Molecular Weight : 295.80 g/mol (vs. 298.82 g/mol for the deuterated form).

- Application : Serves as an impurity reference material for Tilidine Hydrochloride Hemihydrate .

- Key Difference : The absence of deuterium reduces its utility in mass spectrometry but retains identical pharmacological activity as a μ-opioid agonist .

Nortriptyline-d3 Hydrochloride (CAS No. 203784-52-5)

- Molecular Formula : C₁₉H₁₉D₃ClN·HCl .

- Application: Deuterated standard for Nortriptyline, a tricyclic antidepressant, in analytical workflows .

- Contrast: Targets neurotransmitter reuptake inhibition, unlike Nortilidine-d3’s opioid receptor activation .

Comparative Data Table

Research Findings and Key Insights

Analytical Utility: Nortilidine-d3’s deuterium enhances mass spectrometry resolution, enabling precise quantification in biological matrices . This advantage is shared with Nordoxepin D3, which is used to validate sensitivity in antidepressant assays . Both compounds comply with ICH guidelines for impurity profiling and method validation .

Stability and Handling: Nortilidine-d3 requires refrigeration (+4°C), whereas Nordoxepin D3 is stable at room temperature, reflecting differences in molecular robustness .

Pharmacological Contrast: Despite structural similarities, Nortilidine-d3 and Nordoxepin D3 belong to distinct therapeutic classes (analgesic vs. antidepressant), underscoring the importance of deuterium placement in retaining target specificity .

Contradictions: Nortilidine-d3 is labeled a non-opioid analgesic metabolite but activates μ-opioid receptors, suggesting a nuanced classification possibly tied to its parent drug’s mechanism .

Biological Activity

Nortilidine-d3 Hydrochloride is a deuterated derivative of Nortilidine, the primary active metabolite of Tilidine, a synthetic opioid analgesic. This compound is primarily utilized in pharmacological research due to its stable isotope labeling, which facilitates the study of metabolic pathways and pharmacokinetics.

Overview of this compound

- Chemical Structure : this compound is characterized by the presence of deuterium, which enhances its stability and allows for precise tracking in metabolic studies.

- CAS Number : 1217648-75-3

- Applications : It is used in various research settings, particularly in neurology and pharmacology, to trace metabolic pathways and analyze drug interactions.

Nortilidine-d3 acts primarily as an opioid analgesic through the following mechanisms:

- Opioid Receptor Binding : It binds to mu-opioid receptors in the central nervous system (CNS), inhibiting pain signal transmission.

- NMDA Antagonism : The (1R,2S) isomer exhibits NMDA antagonist activity, contributing to its analgesic effects.

- Dopamine Reuptake Inhibition : This property enhances its pain-relieving capabilities by increasing dopamine levels in the synaptic cleft.

Pharmacokinetics and Metabolism

Nortilidine is formed predominantly through the N-demethylation of Tilidine during first-pass metabolism. The pharmacokinetics involve:

- Absorption and Distribution : Nortilidine easily penetrates the blood-brain barrier due to its lipophilic nature, allowing for effective analgesic action.

- Metabolism : It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP2C19 and CYP3A4), leading to both active and inactive metabolites .

Study on Pre-systemic Elimination

A study investigated the pre-systemic elimination of Tilidine and its metabolites using grapefruit juice as an intestinal CYP3A4 inhibitor. Key findings include:

- No Significant Change : Grapefruit juice did not alter pharmacokinetic parameters for Tilidine or Nortilidine, suggesting minimal involvement of intestinal CYP3A4 in their metabolism.

- Elimination Half-life : The terminal elimination half-life of Nortilidine was reduced by 15% when co-administered with efavirenz, indicating potential interactions with other drugs .

Opioid Detection in Hair Analysis

Research has demonstrated the application of liquid chromatography/tandem mass spectrometry (LC-MS/MS) for detecting opioids like Tilidine in hair samples. This technique provides insights into long-term drug use and compliance monitoring among patients .

Data Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Weight | 285.83 g/mol |

| LogP | 2.5 |

| Half-life | 2.5 hours |

| Bioavailability | ~30% |

| Metabolism | Hepatic (CYP2C19, CYP3A4) |

Q & A

Q. What validated analytical methods are recommended for quantifying Nortilidine-d3 Hydrochloride in preclinical samples?

Methodological Answer:

- Use reverse-phase HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) and a mobile phase combining phosphate buffer (e.g., 0.03 M potassium dihydrogen phosphate) with methanol (70:30 v/v) for optimal separation .

- UV detection at 207 nm is suitable for quantifying deuterated analogs due to their absorption profiles. Calibration curves should span 1–10 μg/mL, with linear regression (r ≥ 0.999) and recovery rates validated across low, medium, and high concentrations (RSDs ≤ 2%) .

Q. How should researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Document deuterium incorporation efficiency using mass spectrometry (e.g., LC-MS/MS) to confirm isotopic purity (>98%).

- Adhere to standardized protocols for acid-base reactions, specifying equivalents of deuterated reagents (e.g., DCl for hydrochlorination) and reaction temperatures .

- Include internal controls (e.g., non-deuterated Nortilidine hydrochloride) to validate synthetic yields and isotopic stability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Follow institutional chemical hygiene plans, including fume hood use, PPE (gloves, lab coats), and spill containment procedures.

- Train personnel on SDS guidelines for hydrochloride salts, emphasizing respiratory protection during powder handling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across species?

Methodological Answer:

- Conduct power analyses to ensure sample sizes (n ≥ 6 per group) account for interspecies variability.

- Validate bioanalytical methods using species-specific matrices (e.g., plasma, liver homogenates) to rule out matrix effects .

- Compare metabolic stability using liver microsomes from rodents vs. non-rodents, adjusting for deuterium isotope effects on CYP450-mediated clearance .

Q. What experimental designs optimize stability studies of this compound under varying pH and temperature conditions?

Methodological Answer:

- Use factorial design (e.g., 2³ design) to test pH (1.2–7.4), temperature (4°C–40°C), and light exposure.

- Monitor degradation kinetics via HPLC-UV, calculating rate constants (k) and half-lives (t₁/₂). For example, accelerated stability testing at 40°C/75% RH can predict shelf-life using Arrhenius equations .

Q. How should researchers validate the specificity of deuterated analogs in metabolite identification studies?

Methodological Answer:

- Employ high-resolution MS (HRMS) to distinguish between Nortilidine-d3 and non-deuterated metabolites.

- Use stable isotope labeling (SIL) to track deuterium retention in Phase I/II metabolites, confirming structural integrity via MS/MS fragmentation patterns .

Q. What statistical approaches address conflicting in vitro/in vivo correlations for this compound’s efficacy?

Methodological Answer:

- Apply Bland-Altman analysis to quantify bias between in vitro (e.g., receptor binding assays) and in vivo (e.g., ED₅₀) data.

- Use mixed-effects models to account for inter-study variability, incorporating covariates like protein binding or tissue penetration .

Data Analysis and Reporting

Q. How to rigorously analyze dose-response relationships for this compound in neuropharmacological models?

Methodological Answer:

Q. What criteria define robust evidence for deuterium isotope effects in this compound’s mechanism of action?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.